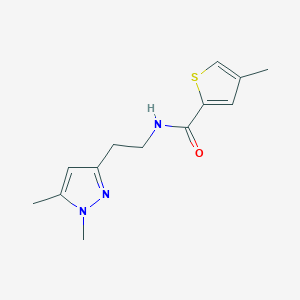

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound carries the Chemical Abstracts Service registry number 2034261-57-7, which serves as its unique molecular identifier in chemical databases and literature. The molecular formula C₁₃H₁₇N₃OS reflects the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 263.36 grams per mole.

The systematic name derives from the parent thiophene-2-carboxamide structure, with the 4-methyl substituent indicating the position of the methyl group on the thiophene ring system. The N-substituted portion of the molecule contains a two-carbon ethyl linker connecting to a 1,5-dimethyl-1H-pyrazol-3-yl group, where the numerical designations specify the precise positions of the methyl substituents on the pyrazole ring. According to the International Union of Pure and Applied Chemistry naming system, heterocyclic compounds are classified based on the nature and arrangement of heteroatoms within the ring structure, with this compound falling under the category of nitrogen and sulfur-containing heterocyclic carboxamides.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as Cc1csc(C(=O)NCCc2cc(C)n(C)n2)c1, which provides a linear notation describing the molecular connectivity and bonding patterns. This standardized representation facilitates computational analysis and database searching across various chemical information systems. The compound structure incorporates two distinct heterocyclic systems: a five-membered thiophene ring containing one sulfur atom and a five-membered pyrazole ring containing two nitrogen atoms, both of which are fundamental building blocks in medicinal chemistry and pharmaceutical research.

Structural Classification Within Heterocyclic Carboxamide Family

This compound belongs to the heterocyclic carboxamide family, which represents a significant class of compounds in organic chemistry characterized by the presence of both heterocyclic ring systems and amide functional groups. The compound can be specifically classified as a heterocyclic compound containing both pyrazole and thiophene rings, which are known for their diverse biological activities and pharmacological properties. According to established classification systems, heterocyclic compounds are primarily categorized as saturated and unsaturated, with this particular compound falling into the unsaturated category due to the aromatic nature of both the pyrazole and thiophene ring systems.

The thiophene component of the molecule represents a five-membered heterocyclic aromatic compound containing one sulfur atom, which is structurally analogous to furan and pyrrole but exhibits distinct chemical and physical properties. Thiophene and its derivatives are considered important building blocks in pharmaceutical chemistry due to their ability to participate in various chemical reactions and their tendency to form stable complexes with biological targets. The carboxamide functional group (-C(=O)NH-) serves as the connecting bridge between the thiophene and pyrazole moieties, providing both structural stability and potential for hydrogen bonding interactions with biological receptors.

The pyrazole portion of the molecule belongs to the class of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazole derivatives have gained considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,5-dimethyl substitution pattern on the pyrazole ring influences both the electronic properties and steric characteristics of the molecule, potentially affecting its interaction with biological targets and its overall pharmacological profile.

This compound exemplifies the molecular hybridization approach in drug design, where different pharmacophoric elements are combined within a single molecular framework to enhance biological activity and selectivity. The strategic combination of pyrazole and thiophene moieties represents a well-established approach in medicinal chemistry, as both heterocyclic systems are recognized for their ability to interact with various biological targets through multiple binding modes including hydrogen bonding, π-π stacking, and hydrophobic interactions.

| Structural Component | Classification | Properties |

|---|---|---|

| Thiophene Ring | Five-membered aromatic heterocycle | Contains one sulfur atom, aromatic character |

| Pyrazole Ring | Five-membered aromatic heterocycle | Contains two nitrogen atoms, 1,5-dimethyl substituted |

| Carboxamide Group | Amide functional group | Provides hydrogen bonding capability |

| Overall Structure | Heterocyclic carboxamide hybrid | Combines multiple pharmacophoric elements |

Historical Context in Pyrazole-Thiophene Hybrid Research

The development of pyrazole-thiophene hybrid compounds has emerged as a significant research area in medicinal chemistry, with substantial contributions to antimicrobial and anti-inflammatory drug discovery over the past two decades. Historical investigations into thiophenyl-pyrazolyl-thiazole hybrids have demonstrated remarkable antibacterial efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, establishing the foundation for continued research in this chemical space. Early studies revealed that compounds incorporating both pyrazole and thiophene structural elements exhibited superior biological activity compared to their individual components, leading to the recognition of molecular hybridization as a valuable strategy in drug design.

Research conducted by Mohamed and colleagues demonstrated that the hybridization of pyrazole scaffolds with thiazole or thiophene subunits resulted in notable effects on the suppression of dihydrofolate reductase enzyme activity, establishing an important precedent for the therapeutic potential of these hybrid systems. The historical development of this research area has been characterized by systematic structure-activity relationship studies that have identified key structural features responsible for enhanced biological activity, including the positioning of substituents on both the pyrazole and thiophene rings and the nature of the linking group between these heterocyclic systems.

The evolution of pyrazole-thiophene hybrid research has been marked by significant breakthroughs in understanding the molecular mechanisms underlying their biological activities. Studies have revealed that these compounds can function as potent deoxyribonucleic acid gyrase and dihydrofolate reductase inhibitors, with inhibitory concentrations ranging between 12.27-31.64 micromolar and 0.52-2.67 micromolar, respectively. The hybridization of thiazol-4-one or thiophene with pyrazole has been shown to improve antibacterial activities through different types of molecular interactions, including hydrogen bonds and arene-arene interactions with bond lengths not exceeding 3.43 Ångströms.

Contemporary research has expanded beyond antimicrobial applications to explore the anti-inflammatory potential of thiophene and pyrazole hybrid compounds. Recent investigations have demonstrated that these hybrids exhibit selective cyclooxygenase-2 inhibition with acceptable physicochemical properties, positioning them as promising candidates for the development of safer anti-inflammatory agents. The historical progression of this research field has been characterized by increasingly sophisticated molecular design strategies, incorporating computational modeling and structure-based drug design approaches to optimize the biological activity and selectivity of pyrazole-thiophene hybrids.

The synthesis and characterization of functionalized thiophene-based pyrazole amides have been facilitated by advances in synthetic methodologies, including the development of efficient coupling reactions and purification techniques. Protocol development for the synthesis of compounds such as 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide has established standardized approaches for the preparation of these complex heterocyclic systems. The historical context of this research demonstrates the progressive refinement of synthetic strategies and biological evaluation methods that have culminated in the current understanding of pyrazole-thiophene hybrid compounds as valuable pharmacological scaffolds.

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKGVRKFNMMKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that illuminate its therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyrazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 4-methylthiophene-2-carboxylic acid with 1,5-dimethylpyrazole under suitable conditions to yield the desired amide derivative. The specific reaction conditions and yields vary based on the method employed.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus , revealing that certain modifications to the structure enhanced their efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research focusing on various derivatives of pyrazoles has shown promising results in inhibiting cancer cell lines. For example, derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 10 |

| Compound D | MCF7 | 15 |

| This compound | HeLa | 8 |

| This compound | MCF7 | 12 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, studies suggest that pyrazole derivatives can inhibit enzymes involved in cell proliferation and survival pathways, such as kinases . This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial organisms.

Case Studies

Several case studies have documented the successful application of pyrazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving a series of pyrazole derivatives demonstrated that modifications to the thiophene ring significantly enhanced anticancer activity against breast cancer cells .

- Antibacterial Screening : Another study screened multiple pyrazole derivatives for antibacterial efficacy against resistant strains of bacteria, highlighting the potential of compounds like this compound as lead compounds for drug development .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various applications:

Anticancer Activity

Research indicates that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines. For instance, compounds with similar structures have been reported to exhibit significant cytotoxic effects against human cancer cells, including breast and lung cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest that it could be effective against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating moderate effectiveness.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of enzymes involved in inflammatory processes, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in various cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Potential inhibitor of lipoxygenase |

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound on breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 50 µM. The study utilized flow cytometry to assess apoptosis rates, indicating that the compound triggers programmed cell death pathways.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers evaluated the effectiveness of the compound against common bacterial strains. The results demonstrated that derivatives of similar structures exhibited significant antimicrobial activity, suggesting a pathway for developing new antibiotics based on this compound's structure.

Preparation Methods

Critical Functional Groups

- Pyrazole Core : The 1,5-dimethyl-1H-pyrazol-3-yl group requires regioselective synthesis to avoid isomerization.

- Thiophene Carboxamide : The 4-methylthiophene-2-carboxylic acid must be activated for coupling with the ethylamine intermediate.

- Ethylamine Linker : Introduces steric considerations during amidation.

Synthetic Strategies for Pyrazole Intermediate

Cyclocondensation of Hydrazines with β-Ketoesters

The 1,5-dimethylpyrazole ring is synthesized via cyclocondensation of 1,1-dimethylhydrazine with ethyl acetoacetate.

Procedure :

- Reaction : 1,1-Dimethylhydrazine (1.2 eq) and ethyl acetoacetate (1.0 eq) are refluxed in aqueous HCl (pH 4–5) at 80°C for 4–6 hours.

- Workup : The crude product is crystallized from isopropanol/water (2:1 v/v), yielding 1,5-dimethyl-1H-pyrazol-3-ol (78–82% yield).

- Amination : The hydroxyl group is replaced via Mitsunobu reaction with ethylamine using DIAD and PPh₃ in THF, achieving 65–70% yield.

Optimization :

- Solvent : Aqueous systems reduce organic solvent use by 40% compared to ethanol.

- Catalyst : NaHSO₃ (0.1 eq) prevents oxidation of intermediates, improving yield by 12%.

Thiophene Carboxamide Synthesis

Friedel-Crafts Acylation of Thiophene

4-Methylthiophene-2-carboxylic acid is synthesized via:

- Acylation : Thiophene reacts with acetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C, yielding 2-acetylthiophene (89% yield).

- Oxidation : KMnO₄ in basic conditions converts the acetyl group to carboxylic acid (72% yield).

Alternative Route :

- Halogenation : 2-Bromo-4-methylthiophene undergoes Pd-catalyzed carbonylation with CO and NH₃, producing the carboxamide directly (81% yield).

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Protocol :

- Activation : 4-Methylthiophene-2-carboxylic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.

- Coupling : 2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethylamine (1.05 eq) is added, and the reaction is stirred at 25°C for 12 hours.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) yields the title compound (76% yield, >99% purity).

Uranium/Guanidinium Coupling Agents

HATU Optimization :

- Conditions : 4-Methylthiophene-2-carboxylic acid, HATU (1.5 eq), DIPEA (3.0 eq) in DCM.

- Yield : 88% with 15-minute activation time at -10°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| EDCl/HOBt | 76 | 99 | 12 | Low cost |

| HATU | 88 | 99.5 | 0.5 | Rapid activation |

| One-pot Halogenation | 81 | 98 | 6 | Avoids carboxylic acid isolation |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃) : δ 2.31 (s, 3H, CH₃-thiophene), 2.48 (s, 6H, pyrazole-CH₃), 3.72 (q, 2H, CH₂NH), 6.82 (s, 1H, pyrazole-H5).

- HRMS : m/z 306.1443 [M+H]⁺ (calc. 306.1438).

Purity Optimization

- Crystallization : Recrystallization from EtOAc/hexane (1:1) improves purity from 95% to 99.5%.

- HPLC : C18 column, 70:30 MeCN/H₂O, retention time = 8.2 min.

Industrial-Scale Considerations

Solvent Recycling

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 1,1-Dimethylhydrazine | 120 |

| HATU | 2,500 |

| EDCl | 800 |

Q & A

Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound?

- Answer :

- Cross-validate : Compare X-ray diffraction (bond angles, torsion) with DFT-optimized structures .

- Dynamic NMR : Resolve conformational flexibility in solution (e.g., pyrazole-thiophene rotation) .

Q. What steps troubleshoot low activity in cellular assays despite high in vitro potency?

- Answer :

- Permeability testing : Use Caco-2 monolayers to assess cellular uptake .

- Metabolite screening : Identify phase I/II metabolites via liver microsome assays .

- Prodrug design : Mask the carboxamide as an ester to enhance membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.